molecular formula C26H30N2O7S B296849 2-{[(3,4-dimethoxyphenyl)sulfonyl]-2,5-dimethoxyanilino}-N-(2,4-dimethylphenyl)acetamide

2-{[(3,4-dimethoxyphenyl)sulfonyl]-2,5-dimethoxyanilino}-N-(2,4-dimethylphenyl)acetamide

Cat. No. B296849
M. Wt: 514.6 g/mol
InChI Key: RQZGRRVHBRUUDY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{[(3,4-dimethoxyphenyl)sulfonyl]-2,5-dimethoxyanilino}-N-(2,4-dimethylphenyl)acetamide, commonly known as DASPA, is a chemical compound that has gained significant attention in scientific research. DASPA is a member of the sulfonamide class of compounds and has been studied for its potential applications in various fields, including medicine and agriculture. In

Mechanism of Action

The mechanism of action of DASPA is not fully understood, but it is believed to involve the inhibition of certain enzymes and proteins that are involved in inflammation and tumor growth. DASPA has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory prostaglandins. It has also been shown to inhibit the activity of histone deacetylases (HDACs), which are involved in the regulation of gene expression and cell growth.
Biochemical and Physiological Effects:
DASPA has been shown to have a number of biochemical and physiological effects. In vitro studies have shown that DASPA can inhibit the growth of cancer cells and induce apoptosis (programmed cell death) in these cells. It has also been shown to inhibit the production of inflammatory cytokines and chemokines. In animal studies, DASPA has been shown to reduce tumor growth and inflammation in a variety of models.

Advantages and Limitations for Lab Experiments

DASPA has several advantages for lab experiments. It is a relatively stable compound that can be easily synthesized in large quantities. It has also been shown to have a high degree of specificity for its target enzymes and proteins. However, there are also some limitations to the use of DASPA in lab experiments. It can be difficult to solubilize in certain solvents, and its activity can be affected by pH and other environmental factors.

Future Directions

There are several potential future directions for research on DASPA. One area of interest is the development of new drugs and therapeutic agents based on the structure of DASPA. Another area of interest is the study of DASPA's potential applications in agriculture, particularly as a herbicide. Additionally, further research is needed to fully understand the mechanism of action of DASPA and its potential applications in the treatment of cancer and other diseases.

Synthesis Methods

The synthesis of DASPA involves the reaction of 2,5-dimethoxyaniline with 2,4-dimethylphenylacetyl chloride in the presence of an acid catalyst. The resulting product is then reacted with 3,4-dimethoxybenzenesulfonyl chloride to form DASPA. The synthesis of DASPA is a complex process that requires careful attention to detail and specific conditions to ensure the purity and quality of the final product.

Scientific Research Applications

DASPA has been studied for its potential applications in various fields, including medicine, agriculture, and biotechnology. In medicine, DASPA has been shown to exhibit anti-inflammatory and anti-tumor properties. It has been studied for its potential use in the treatment of cancer, autoimmune diseases, and other inflammatory conditions. In agriculture, DASPA has been studied for its potential use as a herbicide. It has been shown to be effective against a wide range of weeds and has the potential to be a valuable tool for weed control. In biotechnology, DASPA has been studied for its potential use in the development of new drugs and other therapeutic agents.

properties

Molecular Formula

C26H30N2O7S

Molecular Weight

514.6 g/mol

IUPAC Name

2-(N-(3,4-dimethoxyphenyl)sulfonyl-2,5-dimethoxyanilino)-N-(2,4-dimethylphenyl)acetamide

InChI

InChI=1S/C26H30N2O7S/c1-17-7-10-21(18(2)13-17)27-26(29)16-28(22-14-19(32-3)8-11-23(22)33-4)36(30,31)20-9-12-24(34-5)25(15-20)35-6/h7-15H,16H2,1-6H3,(H,27,29)

InChI Key

RQZGRRVHBRUUDY-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1)NC(=O)CN(C2=C(C=CC(=C2)OC)OC)S(=O)(=O)C3=CC(=C(C=C3)OC)OC)C

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)CN(C2=C(C=CC(=C2)OC)OC)S(=O)(=O)C3=CC(=C(C=C3)OC)OC)C

Origin of Product

United States

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